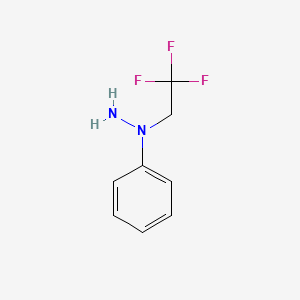

1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-phenyl-1-(2,2,2-trifluoroethyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-13(12)7-4-2-1-3-5-7/h1-5H,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCNCVBUWVVCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Electronic Characteristics in Chemical Research

Configurational and Conformational Analysis of the 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine Scaffold

The rotation around the N-N bond in hydrazine (B178648) itself is characterized by two transition states, a syn (eclipsed) and an anti (staggered) conformation, with calculated rotational barriers of approximately 12.0 and 1.6 kcal/mol, respectively. prepchem.com The introduction of bulky substituents like the phenyl and trifluoroethyl groups is expected to significantly influence these rotational barriers.

The trifluoroethyl group also contributes to the steric profile of the molecule. The conformational preferences will be a balance between minimizing steric repulsion and optimizing electronic interactions, such as hyperconjugation. Theoretical studies on related fluorinated molecules have shown that gauche conformations can be stabilized by intramolecular interactions. nih.gov

Table 1: Estimated Conformational Data for this compound

| Parameter | Estimated Value/Characteristic | Source/Basis of Estimation |

| N-N Rotational Barrier (anti) | > 1.6 kcal/mol | Inferred from hydrazine, increased due to steric hindrance. prepchem.com |

| N-N Rotational Barrier (syn) | > 12.0 kcal/mol | Inferred from hydrazine, significantly increased due to steric clash. prepchem.com |

| Preferred Conformation | Likely a staggered conformation minimizing steric interactions between the phenyl and trifluoroethyl groups. | Based on general principles of steric hindrance. researchgate.net |

| Phenyl Group Orientation | Rotation around the C-N bond is expected, influencing the overall geometry. | Inferred from studies on other phenyl-substituted compounds. digitellinc.com |

Note: The data in this table is estimated based on related compounds and general chemical principles due to the lack of specific experimental data for this compound.

Electronic Effects of the 2,2,2-Trifluoroethyl Group on Hydrazine Nucleophilicity

The nucleophilicity of the hydrazine moiety is a key aspect of its chemical reactivity. The presence of the 2,2,2-trifluoroethyl group is expected to have a profound impact on this property.

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. acs.org This strong inductive effect (-I effect) reduces the electron density on the adjacent atoms. In the case of this compound, the trifluoroethyl group will decrease the electron density on the nitrogen atoms of the hydrazine core.

This reduction in electron density directly impacts the nucleophilicity of the hydrazine. Nucleophilicity, the ability of a molecule to donate an electron pair to an electrophile, is generally correlated with electron density. A lower electron density on the nitrogen atoms makes them less willing to donate their lone pairs, thus decreasing the nucleophilicity of the hydrazine. researchgate.netnih.gov

The predicted pKa of this compound is approximately 2.79, which is significantly lower than that of phenylhydrazine (B124118) (pKa ≈ 5.2). guidechem.comnih.gov This lower pKa value is a direct consequence of the electron-withdrawing trifluoroethyl group, which stabilizes the protonated form and indicates a weaker base and, consequently, a weaker nucleophile.

Table 2: Electronic Properties and Predicted Reactivity

| Property | Value/Characteristic | Influence on Reactivity | Source |

| Predicted pKa | 2.79 ± 0.50 | Indicates lower basicity and nucleophilicity compared to phenylhydrazine. | guidechem.com |

| Hammett Constant (σₚ) for CF₃ | +0.54 | Quantifies the strong electron-withdrawing nature. | acs.org |

| Hydrazine Nucleophilicity | Decreased | The electron-withdrawing trifluoroethyl group reduces the availability of the nitrogen lone pairs for nucleophilic attack. | researchgate.netnih.gov |

Steric and Electronic Contributions of the Phenyl Substituent

The phenyl group attached to the hydrazine nitrogen atom contributes to both the steric and electronic properties of the molecule, influencing its geometry and reactivity.

The phenyl group is a bulky substituent that significantly influences the steric environment around the hydrazine core. researchgate.net This steric hindrance can affect the approach of reactants to the nitrogen atoms, potentially directing reactions to the less hindered nitrogen.

Electronically, the phenyl group is generally considered to be electron-withdrawing via an inductive effect due to the sp² hybridization of its carbon atoms. quora.com However, it can also participate in resonance (mesomeric effect), which can either be electron-donating or electron-withdrawing depending on the nature of the attached group and the reaction type. In the case of a hydrazine, the nitrogen lone pair can delocalize into the phenyl ring, an effect that would increase electron density at the ortho and para positions of the ring.

Computational tools such as Molecular Electrostatic Potential (MEP) maps can provide a visual representation of the electron distribution and potential reactivity sites. For a molecule like this compound, an MEP map would likely show a region of negative electrostatic potential (electron-rich) around the terminal nitrogen atom, making it the primary site for electrophilic attack. The phenyl ring would exhibit a more complex potential surface due to the interplay of inductive and resonance effects.

Strategic Synthetic Methodologies for 1 Phenyl 1 2,2,2 Trifluoroethyl Hydrazine

Construction of the Hydrazine (B178648) N-N Bond

The formation of the hydrazine framework is a critical step, which can be achieved through various synthetic routes. These strategies often involve either the direct functionalization of a pre-formed hydrazine or the construction of the N-phenylhydrazine skeleton from aromatic precursors.

These methods begin with a hydrazine or hydrazide precursor and introduce the 2,2,2-trifluoroethyl group onto one of the nitrogen atoms. This approach is advantageous as it builds upon readily available starting materials.

Direct N-alkylation of phenylhydrazine (B124118) represents a straightforward approach to introduce the 2,2,2-trifluoroethyl substituent. The use of highly reactive alkylating agents, such as alkyl sulfonates, is effective for this transformation. Specifically, 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate) is a potent electrophile for this purpose due to the excellent leaving group ability of the triflate anion.

The reaction typically involves the deprotonation of phenylhydrazine with a suitable base to form the corresponding hydrazide anion, which then acts as a nucleophile. The synthesis of 1-alkenyl-1-phenylhydrazines by alkylating the sodium salt of phenylhydrazine has been shown to be an efficient procedure. google.com A similar strategy can be applied using 2,2,2-trifluoroethyl triflate. The reaction is generally performed in an aprotic solvent to prevent side reactions. The strong electrophilicity of the trifluoroethyl triflate ensures that the alkylation proceeds efficiently.

Table 1: Alkylation of Phenylhydrazine with 2,2,2-Trifluoroethyl Triflate

| Reagent 1 | Reagent 2 | Base | Solvent | Product |

| Phenylhydrazine | 2,2,2-Trifluoroethyl triflate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine |

An alternative, multi-step strategy involves the use of a hydrazide precursor, which is first alkylated and then deprotected. A common protecting group for this purpose is the trifluoroacetyl group. This method offers excellent control over regioselectivity. organic-chemistry.org

The synthesis begins with the acylation of a suitable hydrazide with trifluoroacetic anhydride. The resulting trifluoroacetyl hydrazide is then alkylated with an appropriate electrophile. Following alkylation, the trifluoroacetyl group can be selectively removed under reductive or hydrolytic conditions to yield the desired N'-alkylated hydrazine. organic-chemistry.org For instance, sodium borohydride (B1222165) is effective for the reductive cleavage of the trifluoroacetyl group. organic-chemistry.org This three-step sequence can often be performed without the isolation of intermediates, culminating in a single chromatographic purification. organic-chemistry.org

Table 2: Reductive Alkylation via Trifluoroacetyl Hydrazide Intermediate

| Step | Reactants | Reagents | Product |

| 1. Acylation | Hydrazide, Trifluoroacetic anhydride | Diisopropylethylamine (DIEA) | Trifluoroacetyl hydrazide |

| 2. Alkylation | Trifluoroacetyl hydrazide, Alkyl halide | Base (e.g., DBU) | Alkylated trifluoroacetyl hydrazide |

| 3. Deprotection | Alkylated trifluoroacetyl hydrazide | Sodium borohydride (NaBH₄) | N'-alkyl hydrazide |

A modern and efficient one-pot method for preparing 1,1-disubstituted hydrazines is through Lewis base-promoted direct reductive hydrazination. organic-chemistry.orgnih.gov This reaction couples a hydrazine with a ketone or aldehyde in the presence of a reducing agent and a catalytic amount of a Lewis base. acs.org

To synthesize this compound via this route, phenylhydrazine is reacted with 1,1,1-trifluoroacetone. Trichlorosilane is employed as the reducing agent, and the reaction is catalyzed by a Lewis base such as hexamethylphosphoramide (B148902) (HMPA) or N,N-dimethylacetamide (DMAc). organic-chemistry.orgnih.gov The process involves the in-situ formation of a hydrazone intermediate from phenylhydrazine and 1,1,1-trifluoroacetone, which is then immediately reduced by the hydrosilane activated by the Lewis base. This method is notable for its mild reaction conditions, high yields, and operational simplicity, avoiding the isolation of the potentially unstable hydrazone intermediate. organic-chemistry.org

Table 3: Lewis Base-Promoted Reductive Hydrazination

| Hydrazine | Carbonyl | Reducing Agent | Lewis Base Catalyst | Solvent | Product |

| Phenylhydrazine | 1,1,1-Trifluoroacetone | Trichlorosilane (HSiCl₃) | HMPA or DMAc | Dichloromethane (DCM) | This compound |

This category of synthesis focuses on constructing the N-phenylhydrazine core itself, which serves as the immediate precursor for subsequent alkylation to obtain the final product.

The classic and most fundamental synthesis of phenylhydrazine involves the reduction of a benzenediazonium (B1195382) salt. nih.gov This method begins with the diazotization of aniline (B41778) using sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0–5 °C) to form benzenediazonium chloride. nih.gov

The resulting diazonium salt is a versatile intermediate. For the preparation of phenylhydrazine, the diazonium salt solution is reduced. A common and effective reducing agent for this transformation is sodium sulfite. nih.gov The reaction mixture is typically warmed to facilitate the reduction, leading to the formation of phenylhydrazine, which is then isolated as its hydrochloride salt. nih.gov This phenylhydrazine hydrochloride can then be neutralized and used in one of the alkylation strategies described previously (e.g., Section 3.1.1.1) to yield this compound. Other reducing agents like stannous chloride or triphenylphosphine (B44618) can also be employed to convert the diazonium salt to the corresponding hydrazine. nih.govorganic-chemistry.org

Table 4: Synthesis of Phenylhydrazine from Aniline

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Diazotization | Aniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Benzenediazonium chloride |

| 2. Reduction | Benzenediazonium chloride | Sodium Sulfite (Na₂SO₃) | Phenylhydrazine |

Catalytic C-N Coupling Reactions in Hydrazine Synthesis

The formation of a carbon-nitrogen bond is a cornerstone of organic synthesis, and its application in the preparation of substituted hydrazines has been an area of active research. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-N bonds, offering high efficiency and broad substrate scope.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Ni(II)-bipyridine catalysis)

Nickel-catalyzed cross-coupling reactions have gained prominence as a cost-effective and efficient alternative to palladium-based systems for C-N bond formation. The use of bipyridine (bpy) ligands in these reactions is crucial, as they can stabilize the nickel catalyst in various oxidation states and influence the reaction's selectivity and efficiency. While the direct synthesis of this compound using Ni(II)-bipyridine catalysis is not extensively documented in the reviewed literature, the general principles of this methodology are well-established for the synthesis of related hydrazide and amine compounds.

The catalytic cycle is generally believed to involve the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an aryl halide. The resulting Ni(II)-aryl intermediate can then react with a hydrazine derivative. Subsequent reductive elimination yields the desired N-arylhydrazine and regenerates the Ni(0) catalyst. The electronic and steric properties of the bipyridine ligand play a critical role in each of these steps, influencing the rate and outcome of the reaction. google.combldpharm.comacs.org

Recent studies have explored the development of well-defined, air-stable Ni(II) half-sandwich precatalysts for N-N bond-forming reactions to produce hydrazides. These catalysts, upon activation, can facilitate the coupling of a broad range of amines. For instance, a nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with various aryl and aliphatic amines has been reported to proceed with high yields. This highlights the potential of nickel catalysis for forming C-N bonds with nitrogen-containing nucleophiles.

Furthermore, research into Ni(I)-bipyridine halide complexes, which are key intermediates in many nickel-catalyzed cross-coupling reactions, provides insight into their reactivity. These complexes can be generated photochemically from Ni(II)-bipyridine aryl halide precursors and have been shown to activate aryl halides. google.comacs.org While these studies focus on C-X bond activation and subsequent coupling with other nucleophiles, they underscore the fundamental reactivity patterns of Ni-bpy systems that could be harnessed for the synthesis of complex hydrazines.

A nickel-catalyzed cross-coupling of umpolung carbonyls (derived from hydrazones) with alkyl halides has also been developed, showcasing the versatility of nickel in forming C-C bonds adjacent to a nitrogen atom. environmentclearance.nic.in Although this method does not directly form the C-N bond to the hydrazine nitrogen, it demonstrates the compatibility of hydrazone-derived species in nickel-catalyzed cycles.

Incorporation of the 2,2,2-Trifluoroethyl Functionality

The introduction of a trifluoroethyl group onto a molecule can be achieved through various synthetic strategies. For the synthesis of this compound, this can be envisioned either by starting with a trifluoroethyl-containing precursor or by introducing the trifluoroethyl group onto a pre-existing phenylhydrazine scaffold.

Reactions Involving Trifluoroethylamine Precursors

While direct N-alkylation of phenylhydrazine with a trifluoroethylamine derivative to form this compound is not explicitly detailed in the searched literature, related methodologies provide strong indications of its feasibility. One such approach involves the in-situ generation of a reactive trifluoroethylating agent from trifluoroethylamine. For instance, trifluoroethylamine hydrochloride can be converted to trifluorodiazoethane, which has been used for the N-trifluoroethylation of anilines. Although this specific method has been applied to anilines rather than hydrazines, it demonstrates the principle of using trifluoroethylamine as a precursor for introducing the trifluoroethyl group onto a nitrogen atom.

Another potential route is the direct alkylation of phenylhydrazine. A patent describes a general process for the preparation of 1-alkyl-1-phenyl hydrazines by reacting phenylhydrazine with a strong base, such as sodium amide, followed by treatment with an alkylating agent. guidechem.com While this patent does not specifically mention trifluoroethylating agents, it establishes a general procedure for the N-alkylation of phenylhydrazine. The synthesis of N'-alkyl hydrazides has also been achieved through the alkylation of trifluoroacetyl-protected hydrazides, followed by deprotection. This two-step sequence of protection-alkylation-deprotection could be a viable strategy for the synthesis of this compound.

A more direct approach would be the nucleophilic substitution reaction of phenylhydrazine on a suitable 2,2,2-trifluoroethyl electrophile. However, direct evidence for this specific reaction is scarce in the reviewed literature.

Introduction of the Phenyl Group via Aromatic Functionalization

A prominent strategy for the synthesis of this compound involves the formation of the nitrogen-aryl bond as a key step. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds and is highly applicable to the N-arylation of hydrazines. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or triflates and an amine coupling partner. wikipedia.orgyoutube.com

In a potential synthetic route to this compound, 2,2,2-trifluoroethylhydrazine (B1294279) could be coupled with an aryl halide, such as bromobenzene (B47551) or chlorobenzene, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos often demonstrating high efficiency in these transformations. youtube.com The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), plays a crucial role in the catalytic cycle by deprotonating the hydrazine. organic-chemistry.orglibretexts.org

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, 2,2,2-trifluoroethylhydrazine) to the palladium center. Subsequent deprotonation and reductive elimination yield the desired N-aryl hydrazine and regenerate the Pd(0) catalyst. libretexts.orgacsgcipr.org

| Catalyst/Ligand System | Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 80-110 °C | Broad substrate scope, effective for aryl chlorides. | youtube.com |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 °C | Effective for primary amines and aryl triflates. | wikipedia.org |

| PdCl₂(P(o-Tolyl)₃)₂ | N,N-diethylamino-tributyltin | Toluene | 100 °C | Early example of Pd-catalyzed C-N coupling. | libretexts.org |

| Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 100 °C | Suitable for primary amines. | youtube.com |

Another established method for the synthesis of phenylhydrazines involves the diazotization of an aniline followed by reduction. prepchem.comorgsyn.org For the synthesis of a substituted phenylhydrazine, the corresponding substituted aniline is treated with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt. This intermediate is then reduced to the hydrazine, classically with reagents like stannous chloride (SnCl₂) or sodium sulfite. prepchem.comorgsyn.org A synthesis of 2-(2,2,2-trifluoroethoxy)phenylhydrazine hydrochloride has been reported using this approach, starting from 2-(2,2,2-trifluoroethoxy)aniline. prepchem.com

Multicomponent Reaction Strategies for Complex Hydrazine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.net Substituted hydrazines like this compound are valuable building blocks in such reactions for the synthesis of various heterocyclic compounds.

Semicarbazides are a class of compounds that can be accessed through one-pot synthetic strategies involving hydrazines. A facile one-pot, two-step approach for the synthesis of 4-substituted semicarbazides has been developed. rsc.org This method involves the formation of a carbamate (B1207046) from an amine and either bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethylchloroformate, followed by the reaction of the in-situ generated carbamate with hydrazine. rsc.org This methodology has been shown to be effective for a diverse range of amines, providing good yields and high purity on a large scale. rsc.org While this specific example uses unsubstituted hydrazine in the final step, the principle can be extended to substituted hydrazines.

A plausible one-pot synthesis of a semicarbazide (B1199961) derived from this compound would involve the reaction of an isocyanate with the substituted hydrazine. Alternatively, a multicomponent reaction involving an isothiocyanate, hydrazine, and an aldehyde or ketone can lead to the formation of thiosemicarbazones in good yields and short reaction times. researchgate.net

| Reactants | Key Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Amine, Hydrazine | Bis(2,2,2-trifluoroethyl)carbonate | 4-Substituted Semicarbazide | One-pot, two-step, good yields, high purity. | rsc.org |

| Isothiocyanate, Hydrazine, Aldehyde/Ketone | None (catalyst-free) | Thiosemicarbazone | Multicomponent, efficient, good yields. | researchgate.net |

| Urea, Chlorine, Sodium Hydroxide | None | Hydrazine and Semicarbazide | Industrial process for semicarbazide production. | google.com |

Advanced Industrial Synthesis Considerations for Fluoroalkyl Hydrazines

The industrial-scale synthesis of fine chemicals, including fluoroalkyl hydrazines, requires consideration of factors such as safety, efficiency, and scalability. Modern manufacturing technologies, particularly continuous flow chemistry, offer significant advantages over traditional batch processes for certain reaction types.

Continuous flow chemistry involves pumping reagents through a network of tubes or channels where the reaction occurs. This technique offers enhanced control over reaction parameters such as temperature and pressure, improved mixing, and safer handling of hazardous reagents and intermediates. mit.edursc.org For reactions involving highly reactive or unstable species, such as hydrazine or diazonium salts, continuous flow can significantly improve safety by minimizing the volume of hazardous material present at any given time. mit.edumdpi.com

The synthesis of arylhydrazines via Pd-catalyzed cross-coupling of aryl chlorides with hydrazine has been successfully demonstrated in a continuous flow system. mit.edu This approach mitigates the hazards associated with using hydrazine in the presence of transition metals. Furthermore, multistep flow sequences have been developed for the synthesis of functionalized heterocycles from arylhydrazine intermediates. mit.edu Similarly, the synthesis of pyrazole (B372694) derivatives from terminal alkynes and hydrazine has been achieved using a two-step continuous flow process. rsc.orgresearchgate.net These examples highlight the potential for developing safe and efficient continuous flow processes for the synthesis of this compound and its derivatives. A patent application describes a continuous flow process for the synthesis of phenylhydrazine salts, indicating industrial interest in this technology for hydrazine production. google.com

| Reaction Type | Key Features of Flow Process | Catalyst/Reagents | Reference |

|---|---|---|---|

| Pd-catalyzed C-N coupling of aryl chlorides and hydrazine | Increased safety, rapid, multistep sequences possible. | Pd catalyst, phosphine ligand | mit.edu |

| Synthesis of 3,5-disubstituted pyrazoles | Two-step telescoped process, no isolation of intermediates. | CuBr₂, hydrazine monohydrate | rsc.org |

| Synthesis of N-aryl-5-methylpyrazole | In-situ generation and use of diazonium salts, enhanced safety. | Vitamin C as a sustainable reductant | mdpi.com |

| Deoxygenation of alcohols to hydrazines | Operationally simple, good functional group tolerance. | Di-tert-butylazodicarboxylate | rsc.org |

Green Chemistry Principles in Hydrazine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrsc.org The principles of green chemistry are highly relevant to the synthesis of hydrazines, which can involve hazardous reagents and intermediates.

Key green chemistry considerations in the synthesis of this compound and related compounds include:

Catalysis: The use of catalytic methods, such as the palladium-catalyzed Buchwald-Hartwig amination, is inherently greener than stoichiometric reactions as it reduces waste. acs.orgnih.govfastercapital.com Efforts are ongoing to develop more sustainable palladium catalysts, including those that can be recycled or used at very low loadings. nih.govfastercapital.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions are a prime example of high atom economy.

Safer Solvents and Reagents: The use of hazardous solvents should be minimized or replaced with greener alternatives. For instance, some palladium-catalyzed aminations can be performed in water or other more environmentally benign solvents. nih.gov The development of metal-free, one-pot syntheses, such as the reaction of cyclohexanones with arylhydrazine hydrochlorides to form carbazoles using molecular oxygen as the oxidant, represents a significant step towards greener synthetic protocols. rsc.org

Energy Efficiency: Continuous flow processes can often be more energy-efficient than batch reactions due to better heat transfer and reduced reaction times. nih.gov

Waste Prevention: Designing syntheses that produce minimal byproducts is a core principle of green chemistry. acs.org The choice of synthetic route can have a significant impact on the amount and nature of the waste generated.

The application of these principles will be crucial in developing sustainable and environmentally responsible methods for the synthesis of this compound and other valuable fluoroalkyl hydrazine derivatives.

Chemical Reactivity and Transformative Pathways of 1 Phenyl 1 2,2,2 Trifluoroethyl Hydrazine

Reactivity of the Hydrazine (B178648) Nitrogen Centers

The two nitrogen atoms of the hydrazine group are primary sites of chemical reactivity, participating in oxidation, reduction, and nucleophilic reactions.

Oxidation Reactions and Product Generation

The oxidation of 1,1-disubstituted hydrazines, such as 1-phenyl-1-(2,2,2-trifluoroethyl)hydrazine, can lead to different products depending on the oxidizing agent and reaction conditions. Common oxidizing agents for hydrazines include manganese dioxide (MnO2) and lead tetraacetate. youtube.comquora.com The oxidation of 1,1-disubstituted hydrazines can generate 1,1-diazene intermediates. researchgate.net However, the oxidation of hydrazines bearing aryl substituents can be complex, sometimes leading to a mixture of products rather than a single, well-defined compound like a tetrazene. researchgate.net For instance, the oxidation of N-methyl-N-phenylhydrazine with benzeneseleninic acid results in a complex mixture.

In a general context, the oxidation of 1,1-disubstituted hydrazines can be a route to various nitrogen-containing compounds. The specific products from the oxidation of this compound would require specific experimental investigation to fully characterize.

Reduction Reactions to Amine Products

The nitrogen-nitrogen single bond in hydrazine derivatives can be cleaved under reductive conditions to yield the corresponding amines. Catalytic hydrogenation is a common and effective method for this transformation. researchgate.net For this compound, this reduction would break the N-N bond to produce two amine products: aniline (B41778) and N-(2,2,2-trifluoroethyl)amine.

Various catalytic systems can be employed for the reduction of hydrazines, often utilizing transition metals like palladium on carbon (Pd/C) or Raney nickel in the presence of a hydrogen source. chemscene.com The general transformation is depicted in the table below.

| Reactant | Reducing Agent/Catalyst | Products |

| This compound | Catalytic Hydrogenation | Aniline + N-(2,2,2-Trifluoroethyl)amine |

This reductive cleavage is a valuable synthetic tool for accessing substituted amines that might be difficult to prepare through other routes.

Nucleophilic Addition and Condensation Reactions with Electrophiles

The terminal nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophilic compounds, most notably carbonyl compounds such as aldehydes and ketones.

This reaction is a condensation reaction, where the hydrazine adds to the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone. libretexts.org These hydrazones are stable compounds and are important intermediates in various chemical syntheses. quora.com The general reaction with an aldehyde or ketone is as follows:

| Reactants | Product Type |

| This compound + Aldehyde (R-CHO) | Hydrazone |

| This compound + Ketone (R-CO-R') | Hydrazone |

Beyond simple carbonyls, this compound can also react with other electrophiles like acyl chlorides. This reaction leads to the formation of N-acylhydrazines, where the acyl group attaches to the terminal nitrogen. orgsyn.org The reaction with an acyl chloride would proceed as follows:

| Reactants | Product Type |

| This compound + Acyl Chloride (R-CO-Cl) | N-Acylhydrazine |

These acylation reactions are significant as they introduce a new functional group and expand the synthetic utility of the parent hydrazine. researchgate.net

Transformations Involving the 2,2,2-Trifluoroethyl Moiety

Substitution Reactions at the Trifluoroethyl Group

Direct nucleophilic substitution on the 2,2,2-trifluoroethyl group is challenging due to the high strength of the carbon-fluorine bonds. Such reactions are not commonly reported for this class of compounds under typical laboratory conditions. The electron-withdrawing nature of the three fluorine atoms deactivates the carbon atoms towards nucleophilic attack.

Generation of Fluoroalkyl Carbenes from Hydrazone Precursors

While not a direct reaction of the parent hydrazine, the hydrazones formed from this compound are valuable precursors for the generation of fluoroalkyl carbenes. The oxidation of a hydrazone, for instance with lead tetraacetate or manganese dioxide, can lead to the formation of a diazo compound. libretexts.org These diazo compounds are often unstable and can eliminate nitrogen gas (N2) upon heating or photolysis to generate a carbene.

In the case of a hydrazone derived from this compound, this process would yield a (2,2,2-trifluoroethyl)carbene. These highly reactive intermediates can then participate in various reactions, such as cyclopropanation of alkenes.

Reactivity of the Aromatic Phenyl Ring in Derivative Synthesis

The functionalization of the phenyl ring in this compound through typical electrophilic aromatic substitution (EAS) reactions is complex and not widely documented in synthetic literature. The outcome of such reactions is governed by the powerful and opposing electronic effects of the substituents on the ring.

The hydrazine moiety, specifically the N1 nitrogen attached to the phenyl ring, possesses a lone pair of electrons that can be donated into the aromatic system. This resonance effect would typically make the substituent an activating, ortho-, para-director, enriching the electron density at the positions ortho and para to the point of attachment. However, this activating tendency is severely diminished by two factors:

Inductive Effect of the Trifluoroethyl Group: The -CH₂CF₃ group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This inductive effect (-I) pulls electron density away from the N1 nitrogen, significantly reducing its ability to donate its lone pair into the phenyl ring.

Catalyst Interaction: The basic nature of the hydrazine nitrogens can lead to complexation with Lewis acid catalysts, such as AlCl₃, which are essential for reactions like Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com This interaction would place a positive charge on the nitrogen, converting the entire substituent into a powerful deactivating, meta-directing group. youtube.com Consequently, Friedel-Crafts reactions are generally considered unfeasible for phenylhydrazine (B124118) and its derivatives. wikipedia.orgyoutube.comnih.gov

Due to this pronounced deactivation, standard electrophilic aromatic substitution reactions like nitration and halogenation would likely require harsh conditions. Nevertheless, the inherent directing effect of the substituted hydrazine group is observable in metabolic pathways. Studies on the metabolism of the parent compound, phenylhydrazine, show that it undergoes hydroxylation primarily at the para-position of the aromatic ring, indicating the directing influence of the hydrazine group. nih.govwho.int This suggests that while the ring is deactivated, the ortho- and para- positions remain the most nucleophilic sites for substitution.

Cyclization and Annulation Reactions Leading to Heterocyclic Frameworks

The most significant synthetic utility of this compound lies in its role as a precursor for various nitrogen-containing heterocycles. The hydrazine functional group provides two adjacent nitrogen atoms, making it an ideal component for building five-membered rings through reactions with bifunctional electrophiles.

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and highly efficient method for the synthesis of pyrazoles, often known as the Knorr pyrazole (B372694) synthesis. byjus.com In this reaction, this compound acts as the dinucleophile, reacting with the two electrophilic carbonyl carbons of a 1,3-dicarbonyl substrate. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring. byjus.com

The reaction between arylhydrazines and fluorinated β-diketones is particularly relevant, often yielding trifluoromethyl-substituted pyrazoles. nih.gov The regioselectivity of the cyclization—determining which nitrogen of the hydrazine attacks which carbonyl—is a key consideration in these syntheses.

Table 1: Illustrative Synthesis of Pyrazoles from this compound

| 1,3-Dicarbonyl Compound | Product |

| Acetylacetone | 1-(1-(Phenyl)-1-(2,2,2-trifluoroethyl))-3,5-dimethyl-1H-pyrazole |

| Benzoylacetone | 1-(1-(Phenyl)-1-(2,2,2-trifluoroethyl))-3-methyl-5-phenyl-1H-pyrazole |

| 1,1,1-Trifluoroacetylacetone | 1-(1-(Phenyl)-1-(2,2,2-trifluoroethyl))-3-methyl-5-(trifluoromethyl)-1H-pyrazole |

| Ethyl Acetoacetate | 1-(1-(Phenyl)-1-(2,2,2-trifluoroethyl))-3-methyl-1H-pyrazol-5(4H)-one |

This table presents hypothetical products based on established reaction mechanisms.

Pyrazolines (dihydropyrazoles) are commonly synthesized by the cyclocondensation of hydrazines with α,β-unsaturated aldehydes or ketones. nih.govchemscene.com The reaction involves a nucleophilic attack by the hydrazine on the carbonyl carbon, followed by an intramolecular Michael addition to the β-carbon of the double bond, leading to the five-membered pyrazoline ring. chemscene.com

Recent advancements include phototandem reactions where a trifluoromethyl group and a cyclization are achieved in one process. For instance, N-methacryloyl aldehyde hydrazones can undergo a visible-light-induced reaction with a CF₃ source to generate trifluoromethylated pyrazolin-5-ones. ncert.nic.in This methodology highlights a modern approach to synthesizing complex, fluorinated pyrazoline structures. A variety of substituted N-methacryloyl aldehyde hydrazones can be converted into the corresponding CF₃-containing pyrazolinones in good yields. ncert.nic.inresearchgate.net

Pyrano[2,3-c]pyrazole derivatives represent a class of fused heterocyclic compounds with significant biological interest. khanacademy.orgbldpharm.com Their synthesis is most effectively achieved through a one-pot, four-component reaction. This reaction typically involves an aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative. wikipedia.orgsigmaaldrich.com In this context, this compound would serve as the hydrazine component. The plausible mechanism involves the initial formation of a pyrazolone (B3327878) from the reaction of the hydrazine with ethyl acetoacetate. sigmaaldrich.com Concurrently, the aldehyde and malononitrile form an arylidene malononitrile intermediate. A subsequent Michael addition and cyclization between these two intermediates yields the final pyrano[2,3-c]pyrazole framework. sigmaaldrich.com Various catalysts, including basic organocatalysts and nanoparticles, have been employed to facilitate this transformation. wikipedia.orgkhanacademy.org

Table 2: Components for Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Aldehyde Component | Hydrazine Component | Other Components | Resulting Fused Heterocycle Core |

| Benzaldehyde | This compound | Ethyl acetoacetate, Malononitrile | 6-amino-4,5-diphenyl-3-methyl-5-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-pyrano[2,3-c]pyrazole-5-carbonitrile |

| 4-Chlorobenzaldehyde | This compound | Ethyl acetoacetate, Malononitrile | 6-amino-4-(4-chlorophenyl)-5-phenyl-3-methyl-5-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-pyrano[2,3-c]pyrazole-5-carbonitrile |

| 4-Methoxybenzaldehyde | This compound | Ethyl acetoacetate, Malononitrile | 6-amino-4-(4-methoxyphenyl)-5-phenyl-3-methyl-5-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-pyrano[2,3-c]pyrazole-5-carbonitrile |

Product names in this table are hypothetical, illustrating the expected core structure based on the multicomponent reaction mechanism.

This compound can also be employed in the synthesis of triazoles, which are five-membered rings containing three nitrogen atoms.

1,2,4-Triazoles can be synthesized through several established methods using hydrazines as starting materials.

Einhorn-Brunner Reaction: This involves the condensation of a hydrazine with diacylamines.

Pellizzari Reaction: This method uses the reaction of an acyl hydrazide (which can be formed from the hydrazine) with an amide.

Reaction with Formamide: A straightforward method involves heating a hydrazine with formamide, which can proceed smoothly under microwave irradiation without a catalyst.

1,2,3-Triazoles are famously synthesized via the [3+2] cycloaddition of an azide (B81097) with an alkyne. However, alternative routes starting from hydrazines are also known. One such pathway is the Boulton–Katritzky rearrangement . In this reaction, a hydrazone, formed from the condensation of this compound with an appropriate ketone, can undergo a base-promoted intramolecular cyclization. This recyclization process leads to the formation of a stable 1,2,3-triazole ring.

Mechanistic Investigations in 1 Phenyl 1 2,2,2 Trifluoroethyl Hydrazine Chemistry

Elucidation of Reaction Mechanisms for Hydrazine (B178648) Transformations

Hydrazines are highly versatile precursors in organic synthesis, capable of undergoing a variety of transformations to produce complex nitrogen-containing molecules. rsc.org The unique electronic properties conferred by the trifluoroethyl group on 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine influence the pathways of these transformations.

The synthesis of pyrazoles, a class of heterocycles with significant applications in pharmaceutical and agrochemical industries, is a cornerstone of hydrazine chemistry. nih.govwikipedia.org The most classical route is the Knorr synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. wikipedia.orgnih.gov This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. While the Knorr method is robust, controlling regioselectivity can be a challenge, especially with substituted hydrazines like methylhydrazine, which can lead to isomeric products. nih.gov

Modern advancements have expanded the repertoire of pyrazole synthesis from hydrazine derivatives. One significant pathway involves the reaction of hydrazones, which can be derived from this compound, with various partners. For instance, aldehyde phenyl hydrazones undergo oxidative dehydrogenation to generate nitrile imines, which can be trapped in situ by suitable dienophiles in cycloaddition reactions to form pyrazoles. researchgate.net Another approach involves the condensation of chalcones (α,β-unsaturated ketones) with hydrazines, often catalyzed by transition metals like copper triflate, to produce pyrazolines that are subsequently oxidized in situ to the corresponding pyrazoles. nih.govnih.gov

A particularly relevant method for synthesizing fluorinated pyrazoles involves the use of trifluoroethanol as both a reactant and a solvent. nih.gov In one such synthesis, a precursor is cyclized with hydrazine hydrochloride, and subsequent hydrolysis of a trichloromethyl group followed by reaction in 2,2,2-trifluoroethanol (B45653) yields 2,2,2-trifluoroethyl pyrazole-5-carboxylates. nih.gov More recent studies have demonstrated a visible-light-induced phototandem reaction where N-methacryloyl aldehyde hydrazones undergo a trifluoromethylation/cyclization cascade to produce trifluoromethyl-containing pyrazolinones, highlighting a modern approach to incorporating fluoroalkyl groups into heterocyclic scaffolds. acs.orgacs.org

| Method | Reactants | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Knorr Synthesis | Hydrazine + 1,3-Diketone | Hydrazone | Substituted Pyrazole | wikipedia.orgnih.gov |

| From Chalcones | Hydrazine + α,β-Unsaturated Ketone | Pyrazoline | Substituted Pyrazole | nih.govnih.gov |

| From Acetylenic Ketones | Hydrazine + Acetylenic Ketone | Mixture of Regioisomers | Substituted Pyrazole | nih.gov |

| In Situ Nitrile Imine Formation | Hydrazone + Oxidant + Alkene | Nitrile Imine | Dihydro-pyrazole | researchgate.net |

| Phototandem Cascade | N-methacryloyl aldehyde hydrazone + CF₃ Source | Radical Intermediate | CF₃-Containing Pyrazolinone | acs.org |

Radical Processes in Fluorine-Containing Systems

The introduction of fluorine atoms into organic molecules often imparts unique chemical reactivity. Radical reactions involving fluorinated substrates are a powerful tool for constructing complex molecules, and the trifluoroethyl group in this compound can play a significant role in these processes.

Fluoroalkylation via radical pathways is a key strategy for installing fluorinated motifs. These reactions typically proceed through a radical chain mechanism involving initiation, propagation, and termination steps. In the context of hydrazine derivatives, hydrazones can serve as substrates for radical fluoroalkylation. researchgate.netresearchgate.net Under photoredox conditions, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. For example, a fluorinated alkyl iodide can be reduced by the excited photocatalyst to generate a fluorinated radical. researchgate.net

This highly reactive fluoroalkyl radical then adds to a C=N double bond in a hydrazone derived from this compound. This addition forms a new carbon-centered radical, which can then propagate the chain by reacting with another molecule or be quenched to form the final product. An alternative pathway involves the photolysis of alkylzirconocenes, which can generate a Zr(III) species under visible light. rsc.org This species can induce an SET pathway to generate fluoroalkyl radicals from their corresponding halides, which then engage in the alkylation of alkenes or similar unsaturated systems. rsc.org

Organophotoredox catalysis has emerged as a powerful platform for mediating reactions that combine radical and polar steps. A prime example is the visible-light-induced trifluoromethylation/cyclization of N-methacryloyl aldehyde hydrazones using a trifluoromethyl thianthrenium salt (TT-CF₃⁺OTf⁻). acs.orgacs.org This reaction proceeds without an external photocatalyst, suggesting a self-catalyzed process. acs.org

The proposed mechanism begins with the excitation of the TT-CF₃⁺OTf⁻ under visible light (e.g., a 415 nm LED). acs.orgacs.org The excited species initiates the trifluoromethylation of the N-methacryloyl aldehyde hydrazone, likely generating a radical intermediate. This radical then undergoes an intramolecular cyclization onto the phenyl ring of the hydrazine moiety. This step represents a radical/polar crossover, where the initial radical addition is followed by a polar-type cyclization to form the stable pyrazolinone ring system. Control experiments confirm that the reaction does not proceed without light, underscoring its photochemical nature. acs.org The efficiency of the reaction is sensitive to the wavelength of light used, with optimal results achieved at 415 nm. acs.org

| Entry | Light Source (Wavelength) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | LED (415 nm) | EtOH | Room Temp | 94 (GC Yield) |

| 2 | LED (385 nm) | EtOH | Room Temp | 59 (GC Yield) |

| 3 | LED (395 nm) | EtOH | Room Temp | 72 (GC Yield) |

| 4 | LED (425 nm) | EtOH | Room Temp | 80 (GC Yield) |

| 5 | LED (455 nm) | EtOH | Room Temp | 65 (GC Yield) |

| 6 | Sunlight | EtOH | Room Temp | 33 (GC Yield) |

| 7 | None (Dark) | EtOH | Room Temp | No Reaction |

Pericyclic and Cycloaddition Mechanisms

Pericyclic reactions, including cycloadditions, are powerful concerted processes for the stereospecific construction of cyclic molecules. For hydrazine derivatives, [3+2] cycloaddition reactions are particularly valuable for synthesizing five-membered heterocycles like pyrazoles.

The [3+2] cycloaddition reaction is a highly efficient method for constructing pyrazole rings. This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne). In the context of this compound, a common strategy is to first convert the hydrazine into a precursor for a 1,3-dipole, such as a hydrazonoyl chloride or a hydrazone.

A key 1,3-dipole for pyrazole synthesis is the nitrile imine. Nitrile imines can be generated in situ from the dehydrohalogenation of hydrazonoyl chlorides using a base or from the oxidation of hydrazones. researchgate.netrsc.org For instance, trifluoromethylated hydrazonoyl chlorides react with fluorinated nitroalkenes in a base-mediated [3+2] cycloaddition to provide direct access to pyrazoles containing both a fluoroalkyl group and a fluorine atom on the ring, with excellent regioselectivity. rsc.org

Another powerful variant is the reaction of in situ generated trifluoroacetonitrile (B1584977) imines with electron-rich enol ethers. researchgate.net This reaction proceeds via a fully regioselective (3+2)-cycloaddition to form a bicyclic intermediate, which then eliminates an alcohol molecule to yield the final 3-trifluoromethylated pyrazole. researchgate.net These methods provide a modular and efficient route to densely functionalized, fluorine-containing pyrazoles, which are valuable targets in medicinal chemistry.

| 1,3-Dipole Precursor | Dipolarophile | Key Conditions | Product Feature | Reference |

|---|---|---|---|---|

| Trifluoromethylated Hydrazonoyl Chloride | Fluorinated Nitroalkene | Base-mediated | 3-Trifluoroalkyl-5-fluoropyrazole | rsc.org |

| Arylhydrazone | Vinyl Derivative | In situ generation of nitrilimine | 1,3,5-Substituted Pyrazole | nih.gov |

| Trifluoroacetonitrile Imine (from precursor) | Enol Ether | Non-catalyzed addition, then elimination | 3-Trifluoromethylated Pyrazole | researchgate.net |

| Aldehyde Phenyl Hydrazone | Ethyl Oleate | Chloramine-T (oxidant) | Polysubstituted Dihydro-pyrazole | researchgate.net |

Catalytic Reaction Pathways and Intermediates in this compound Chemistry

The catalytic transformation of this compound is a cornerstone for the synthesis of various fluorine-containing heterocyclic compounds, most notably 2-trifluoromethyl-indoles through reactions analogous to the Fischer indole (B1671886) synthesis. The efficiency and selectivity of these transformations are profoundly influenced by the choice of catalyst and the subtle interplay of electronic and steric effects within the reaction intermediates. This section delves into the mechanistic intricacies of catalytic pathways involving this specific hydrazine, with a focus on Lewis acid activation and the significant role of hydrogen bonding.

Lewis Acid Activation Mechanisms

The Fischer indole synthesis and related cyclization reactions are classic examples of acid-catalyzed processes. wikipedia.orgtestbook.com While Brønsted acids can be employed, Lewis acids such as boron trifluoride (BF₃), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃) are frequently used to promote the reaction under milder conditions and with enhanced selectivity. wikipedia.orgtestbook.comnih.gov In the context of this compound, Lewis acids play a pivotal role in activating the substrate and facilitating the key bond-forming and bond-breaking steps of the reaction cascade.

The generally accepted mechanism for the Lewis acid-catalyzed Fischer indole synthesis begins with the condensation of the arylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone. wikipedia.orgtestbook.com This initial step is itself often accelerated by the Lewis acid, which coordinates to the carbonyl oxygen, increasing its electrophilicity.

Following the formation of the 1-phenyl-1-(2,2,2-trifluoroethyl)hydrazone derivative, the Lewis acid (LA) coordinates to the β-nitrogen atom (the one further from the phenyl ring) of the hydrazone. This coordination significantly increases the acidity of the N-H proton and promotes tautomerization to the crucial enehydrazine intermediate. The strong electron-withdrawing nature of the 2,2,2-trifluoroethyl group already enhances the acidity of the N-H proton, and the Lewis acid further amplifies this effect.

The key step in the Fischer indole synthesis is the testbook.comtestbook.com-sigmatropic rearrangement of the protonated or Lewis acid-activated enehydrazine. wikipedia.orgnih.govjk-sci.com The Lewis acid, by withdrawing electron density from the nitrogen atom, facilitates the cleavage of the weak N-N bond and the formation of the new C-C bond at the ortho-position of the phenyl ring. This rearrangement leads to the formation of a di-imine intermediate.

Subsequent steps involve the rearomatization of the benzene (B151609) ring, followed by an intramolecular cyclization. The Lewis acid can again act as a catalyst in the final stage, which involves the elimination of an ammonia (B1221849) equivalent to yield the stable indole ring system. wikipedia.orgtestbook.com The use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) has proven effective in a variety of cyclization reactions, including those that form heterocyclic structures. medcraveonline.comresearchgate.netresearchgate.netrsc.org

The choice of Lewis acid can influence the reaction pathway and the formation of byproducts. For instance, in related systems, the nature of the Lewis acid has been shown to affect the regioselectivity of the cyclization. nih.gov

Table 1: Key Intermediates in the Lewis Acid-Catalyzed Cyclization of 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazone

| Intermediate | Description | Role of Lewis Acid |

| Lewis Acid-Carbonyl Adduct | The Lewis acid coordinates to the oxygen atom of the carbonyl reactant. | Increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydrazine. |

| Lewis Acid-Hydrazone Adduct | The Lewis acid coordinates to the β-nitrogen of the formed hydrazone. | Polarizes the N-N bond and increases the acidity of the N-H proton, promoting tautomerization. |

| Enehydrazine | The tautomer of the hydrazone, which is the active species in the key rearrangement step. | Formation is facilitated by the Lewis acid. |

| Di-imine Intermediate | Formed after the testbook.comtestbook.com-sigmatropic rearrangement. | The rearrangement is the rate-determining step and is promoted by the Lewis acid. |

| Cyclized Aminal-like Intermediate | Formed by intramolecular attack of the amino group onto the imine carbon. | The subsequent elimination of ammonia to form the final indole is acid-catalyzed. |

Hydrogen Bonding Effects in Catalysis

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the conformation, stability, and reactivity of molecules, including reaction intermediates in catalytic cycles. nih.govrsc.org In the chemistry of this compound, both intramolecular and intermolecular hydrogen bonds can play a decisive role.

The presence of the highly electronegative fluorine atoms in the trifluoroethyl group makes the N-H proton of the hydrazine more acidic and also introduces the possibility of intramolecular N-H···F hydrogen bonding. escholarship.org Such an interaction can influence the rotational barrier around the N-C and N-N bonds, thereby pre-organizing the molecule into a conformation that is either more or less favorable for subsequent reaction steps. Computational and experimental studies on related fluorinated compounds have demonstrated the existence and importance of such intramolecular hydrogen bonds. escholarship.org The strength of this interaction can be modulated by the electronic properties of the substituents on the phenyl ring. escholarship.org

In the context of catalysis, hydrogen bonding can affect the reaction in several ways:

Stabilization of Intermediates: Hydrogen bonds can stabilize key intermediates, such as the enehydrazine tautomer, by creating a cyclic or pseudo-cyclic structure. This stabilization can lower the activation energy for the subsequent rearrangement step.

Modulation of Catalyst Activity: The solvent or additives capable of hydrogen bonding can interact with the Lewis acid catalyst or the substrate, thereby modulating the catalytic activity. For instance, solvents with strong hydrogen-bond-donating or -accepting capabilities can compete with the substrate for coordination to the Lewis acid.

Directing Reaction Pathways: In complex reactions with multiple possible outcomes, specific hydrogen bonding interactions can favor the formation of one product over others by selectively stabilizing the transition state leading to that product. Studies on acylhydrazone-based polymers have shown that intramolecular hydrogen bonding can control the conformation and properties of the material. mdpi.com

The interplay between Lewis acid activation and hydrogen bonding effects is intricate. The coordination of a Lewis acid to the hydrazine can alter the geometry and electronic distribution, which in turn affects the strength and nature of any existing hydrogen bonds. Conversely, pre-existing hydrogen bonds can influence the site of Lewis acid coordination. While direct experimental studies on the catalytic pathways for this compound are not extensively documented in publicly available literature, the established principles of Lewis acid catalysis and the known impact of hydrogen bonding in fluorinated molecules and hydrazine derivatives provide a strong basis for understanding its reactivity.

Table 2: Potential Hydrogen Bonding Interactions and Their Effects in the Catalysis of this compound

| Type of Hydrogen Bond | Interacting Groups | Potential Effect on Catalysis |

| Intramolecular | N-H···F (within the trifluoroethyl group) | Influences the ground-state conformation of the hydrazine and its hydrazone derivatives, potentially pre-organizing the molecule for the testbook.comtestbook.com-sigmatropic rearrangement. |

| Intermolecular (Substrate-Solvent) | N-H···Solvent or C=O···Solvent (of the carbonyl reactant) | Can affect the solubility and the rate of hydrazone formation. May compete with intramolecular hydrogen bonding. |

| Intermolecular (Intermediate-Catalyst) | N-H···(anion of Lewis acid salt) | Could play a role in the stabilization of charged intermediates or transition states. |

| Intermolecular (Substrate-Substrate) | N-H···N | Can lead to self-association, which might influence the effective concentration of the reactive species. |

Advanced Applications in Molecular Construction and Chemical Reagent Design

Role as a Key Building Block in Complex Organic Synthesis

Substituted hydrazines are fundamental reagents in organic synthesis, primarily for the construction of nitrogen-containing heterocycles. scirp.orgwho.int 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine serves as a potent bifunctional building block, where the two nitrogen atoms can act as nucleophiles. The presence of the phenyl and trifluoroethyl substituents on the same nitrogen atom sterically and electronically differentiates the two nitrogens, influencing the regioselectivity of its reactions.

The trifluoromethyl (CF3) group is one of the strongest electron-withdrawing groups in organic chemistry. Its inclusion significantly lowers the pKa of the adjacent N-H proton, affecting the nucleophilicity of the nitrogen atoms. This electronic perturbation is critical in directing the outcome of condensation and cycloaddition reactions. Trifluoromethylated hydrazones, derived from such hydrazines, are recognized as exceptionally versatile intermediates for accessing a wide range of fluorine-containing compounds. beilstein-journals.orgnih.gov The stability and distinct reactivity profile conferred by the trifluoroethyl group make this compound a key precursor for molecules designed for applications in medicinal chemistry and materials science.

Precursor for Fluoroalkylated Heterocyclic Compounds

The most prominent application of this compound is in the synthesis of heterocyclic compounds where the trifluoroethyl group is incorporated into the final ring structure. This is a direct and efficient method for creating fluoroalkylated heterocycles, which are of significant interest in drug discovery.

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent scaffolds in many biologically active compounds. mdpi.comresearchgate.net The standard and most versatile method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound, such as a β-diketone or an α,β-unsaturated ketone/aldehyde. nih.govorganic-chemistry.org

When this compound is reacted with appropriate 1,3-dicarbonyl compounds or their equivalents, it leads directly to the formation of N-phenyl, N-trifluoroethyl-substituted pyrazoles. The reaction proceeds via a double nucleophilic attack, first forming a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov For instance, the reaction with α-perfluoroalkenylated aldehydes provides a straightforward route to perfluoroalkylated pyrazoles. nih.gov Another powerful method involves the [3+2] cycloaddition of nitrile imines, which can be generated from trifluoromethylated hydrazonoyl halides, with various dipolarophiles. beilstein-journals.orgnih.gov This approach offers high regioselectivity in the synthesis of trifluoromethyl-substituted pyrazoles. nih.gov

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Reference(s) |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | Copper Triflate, bmim | 1,3,5-Trisubstituted Pyrazole | nih.gov |

| Propargylic Alcohol | N,N-Diprotected Hydrazine | Acid, then Base | 3,5-Disubstituted 1H-Pyrazole | organic-chemistry.org |

| Perfluoroalkylated Enals | Hydrazine Monohydrate | Ethanol (B145695), 100 °C | 3,4-Substituted Perfluoroalkylated Pyrazole | nih.gov |

| Trifluoromethylated Hydrazonoyl Halides | α-Amino Esters | - | Trifluoromethylated 1,2,4-Triazine | beilstein-journals.orgnih.gov |

Pyrazolines, or dihydropyrazoles, are non-aromatic five-membered heterocycles that are often direct precursors to pyrazoles. mdpi.com They are readily synthesized through the cyclocondensation of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazine derivatives. nih.govjapsonline.com This reaction is one of the most widely used methods in organic synthesis for accessing the pyrazoline core. nih.gov

The reaction of this compound with a chalcone in an acidic medium like formic or acetic acid would proceed via conjugate addition of the terminal -NH2 group to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to yield a 1-phenyl-1-(2,2,2-trifluoroethyl)pyrazoline derivative. nih.govresearchgate.net The specific substitution pattern on the resulting pyrazoline ring is determined by the structure of the starting chalcone. These pyrazoline systems are valuable synthetic intermediates and have been investigated for a range of biological activities. nih.gov

| Reactant A | Reactant B | Solvent/Conditions | Product Type | Reference(s) |

| Chalcone | Hydrazine Hydrate | Formic/Acetic/Propionic Acid, Reflux | N-Substituted Pyrazoline | nih.gov |

| Chalcone | Phenylhydrazine (B124118) | NaOH (20% w/v) | N-Phenyl Pyrazoline | japsonline.com |

| α,β-Ethenyl Ketones | Trifluoroacetaldehyde Hydrazones | - | Polysubstituted Pyrazolidines/Pyrazolines | nih.gov |

Development of Specialty Materials and Ligands

The unique electronic signature of the 1-phenyl-1-(2,2,2-trifluoroethyl) moiety makes it an attractive component for the design of specialty materials and ligands for coordination chemistry.

In coordination chemistry, the electronic properties of a ligand are paramount in determining the physical and chemical characteristics of the resulting metal complex. nih.govresearchgate.net Ligands derived from pyrazoles are common in catalyst and materials design. mdpi.com A pyrazole synthesized from this compound would possess a trifluoroethyl group, which is strongly electron-withdrawing. When such a pyrazole is used as a ligand to coordinate a metal center, it acts as an electron-deficient ligand.

Electron-deficient ligands decrease the electron density at the metal center. mdpi.com This has several important consequences:

Redox Potential: It makes the metal center more difficult to oxidize, thereby increasing its reduction potential. This is a critical parameter for tuning the performance of catalysts. mdpi.com

Photophysical Properties: It can significantly alter the energies of the metal complex's frontier molecular orbitals (HOMO and LUMO). This is particularly relevant for applications in photoluminescent materials like Organic Light-Emitting Diodes (OLEDs). By precisely tuning the ligand's electronic properties, the emission color, quantum yield, and stability of the emissive complex can be controlled. nih.gov

While direct application in OLEDs requires further research, the principle of using fluorinated, electron-deficient ligands to modulate the properties of metal complexes is well-established, suggesting a promising avenue for materials derived from this compound.

Utility as Reagents in Catalytic Processes and Mechanistic Probes

Beyond its role as a structural component, this compound has potential utility as a reagent that actively participates in or initiates catalytic cycles. Phenylhydrazine itself is known to act as an initiator for direct radical arylation reactions via a Base-Promoted Homolytic Aromatic Substitution (BHAS) mechanism. nih.gov This process involves the deprotonated hydrazine acting as a single-electron donor to an aryl halide, initiating a radical chain reaction. nih.gov

It is plausible that this compound could function similarly. The electron-withdrawing trifluoroethyl group would influence the redox potential of the hydrazine and the stability of the resulting hydrazinyl radical, potentially offering a way to fine-tune the initiation step of such catalytic cycles. nih.gov

Furthermore, the presence of the CF3 group provides a powerful mechanistic probe. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an extremely sensitive technique with a wide chemical shift range and no background noise. By incorporating this compound into a reaction, researchers can use ¹⁹F NMR to monitor the fate of the reagent, identify intermediates, and gain detailed insight into the reaction mechanism that would be difficult to obtain by ¹H or ¹³C NMR alone.

Use in Catalyst Blocking Experiments (e.g., for C=O surface functionalities)

Recent research has highlighted the utility of specific hydrazine derivatives in elucidating the mechanisms of heterogeneous catalysis. One notable example involves the use of 2,2,2-trifluoroethyl hydrazine in catalyst blocking experiments to identify active sites on carbocatalysts. These experiments are crucial for understanding the structure-activity relationship of catalysts, particularly in oxidative dehydrogenation (ODH) reactions. aalto.fi

In a study investigating activated carbons derived from organosolv lignin, 2,2,2-trifluoroethyl hydrazine served as a selective blocking agent to probe the role of different oxygen functionalities on the catalyst surface. aalto.fi The research focused on the aerobic ODH of tetrahydroquinoline, a reaction catalyzed by these lignin-derived carbon materials. The catalytic activity was found to be closely associated with the presence of C=O (carbonyl) surface functionalities. aalto.fi

To confirm the critical role of these carbonyl groups, blocking experiments were performed. The carbocatalyst was treated with 2,2,2-trifluoroethyl hydrazine, which is known to react selectively with carbonyl groups to form hydrazones. This selective reaction effectively "blocks" the C=O sites, preventing them from participating in the catalytic cycle.

The results of these experiments were definitive. Upon treatment with the hydrazine derivative, the catalytic activity of the activated carbon material was significantly diminished. aalto.fi This observation provided strong evidence that the C=O surface functionalities are the primary active sites for the oxidative dehydrogenation reaction. aalto.fi By selectively poisoning these specific sites, the experiment allowed researchers to correlate the loss of activity directly with the targeted functional group.

The findings from this research underscore the importance of specific surface functionalities in carbocatalysis and demonstrate the effectiveness of using chemical probes like 2,2,2-trifluoroethyl hydrazine to map the active sites of heterogeneous catalysts. aalto.fi

Spectroscopic and Computational Approaches for Molecular Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized or isolated compounds. For 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine (CAS No. 790199-66-5), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would provide a complete picture of its atomic connectivity and functional groups. While specific experimental data for this compound is not widely available in published literature, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen, carbon, and fluorine nuclei within a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons. The protons of the phenyl group would appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The two protons of the ethyl group's methylene (B1212753) (CH₂) adjacent to the nitrogen and the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The proton on the terminal nitrogen (NH₂) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The phenyl group would show multiple signals in the aromatic region (around δ 110-150 ppm). A key signal would be the carbon of the trifluoromethyl group (CF₃), which would appear as a quartet due to one-bond coupling with the three fluorine atoms. The methylene carbon (CH₂) would also be observable, with its chemical shift influenced by the adjacent nitrogen and CF₃ group.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, likely a triplet due to coupling with the adjacent methylene protons, would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides a sensitive probe of the electronic environment of the trifluoromethyl group. nist.gov

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) |

|---|---|---|

| Phenyl-H | 7.4-6.8 | m |

| N-CH₂-CF₃ | ~3.5 | q |

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 190.17, corresponding to its molecular weight. sigmaaldrich.com Fragmentation patterns would likely involve the loss of the trifluoroethyl group or cleavage of the N-N bond.

Elemental analysis would determine the percentage composition of carbon, hydrogen, nitrogen, and fluorine, which should align with the molecular formula C₈H₉F₃N₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, C=C stretching for the phenyl ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the region of 1000-1350 cm⁻¹). researchgate.net

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational methods, particularly Density Functional Theory (DFT), offer valuable insights into the molecular properties that are not directly observable through spectroscopy.

Density Functional Theory (DFT) Studies

DFT calculations can be employed to optimize the geometry of this compound and to calculate various electronic properties. These studies can predict NMR chemical shifts, vibrational frequencies (for comparison with IR spectra), and electronic transitions. researchgate.net Furthermore, DFT can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability.

Analysis of Electronic and Steric Properties and Their Influence on Reaction Pathways

The electronic and steric properties of this compound, which can be modeled using computational methods, are key to predicting its behavior in chemical reactions.

Electronic Properties: The electron-withdrawing nature of the trifluoroethyl group significantly influences the electron density on the adjacent nitrogen atom and, by extension, the phenyl ring. This can affect the nucleophilicity of the hydrazine (B178648) and its susceptibility to electrophilic attack. Computational analysis of parameters like electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, guiding predictions about its reactivity.

Steric Properties: The bulkiness of the trifluoroethyl group and the phenyl group can create steric hindrance around the nitrogen atoms. This steric congestion can influence the accessibility of reactive sites and may favor certain reaction pathways over others. For instance, in reactions where the hydrazine acts as a nucleophile, the steric bulk could dictate the regioselectivity of the attack.

Emerging Avenues and Future Research Perspectives

Exploration of Novel Catalytic Transformations Mediated by 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine

While this compound is typically viewed as a synthetic building block, its structural features suggest a latent potential for use as an organocatalyst. The hydrazine (B178648) motif contains nucleophilic nitrogen atoms that could participate in catalytic cycles. Future research could explore its ability to mediate reactions such as aldol (B89426) or Michael additions, leveraging the electronic effects of the phenyl and trifluoroethyl groups to modulate its basicity and catalytic activity. Although the direct use of this specific hydrazine as a catalyst is not yet extensively documented, the broader class of hydrazines and their derivatives are known to participate in various catalytic processes. The development of chiral versions of this compound could also open pathways for asymmetric catalysis, a critical area in modern synthetic chemistry.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity

The true potential of this compound likely lies in its use as a scaffold for creating a diverse library of more complex molecules. The reactivity of the N-H bonds in the hydrazine group provides a direct handle for functionalization. Research efforts are being directed toward synthesizing new derivatives by reacting this hydrazine with a variety of electrophilic partners. For instance, condensation reactions with aldehydes and ketones can yield a wide array of hydrazones, which are valuable intermediates in their own right. researchgate.net Further reactions with compounds containing multiple functional groups can lead to the formation of complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.govnih.gov

These synthetic strategies allow for the systematic modification of the molecule's steric and electronic properties. By introducing different substituents on the phenyl ring or by elaborating the hydrazine moiety, researchers can fine-tune the reactivity and physical properties of the resulting derivatives for specific applications.

Table 1: Potential Derivatization Strategies for this compound

| Reactant Class | Resulting Compound Class | Potential Applications |

| Aldehydes/Ketones | Hydrazones | Synthetic Intermediates, Bioactive Molecules researchgate.net |

| Acyl Halides/Anhydrides | Acylhydrazides | Pharmaceutical Scaffolds, Material Precursors |

| Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides | Precursors to Heterocycles, Biologically Active Agents |

| Dicarbonyl Compounds | Pyrazoles/Pyrazolines | Pharmaceuticals, Agrochemicals researchgate.net |

| Amidine Reagents | Triazoles | Medicinal Chemistry, Functional Materials nih.gov |

Advanced Spectroscopic and Computational Modeling for Predictive Chemical Behavior